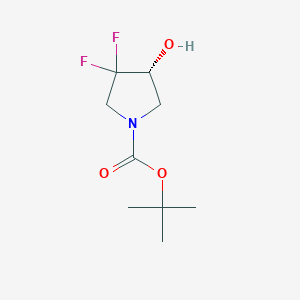
t-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a derivative of pyrrolidine, which is a cyclic secondary amine. The “t-Butyl” part refers to a tert-butyl group, which is a branched alkyl group with the formula -C(CH3)3 . The “3,3-difluoro” indicates the presence of two fluorine atoms on the third carbon of the pyrrolidine ring. The “4-hydroxy” denotes a hydroxyl group (-OH) on the fourth carbon of the ring. The “(4R)” likely refers to the stereochemistry at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating tert-butyl and hydroxy groups . These groups could potentially influence the compound’s reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can often be predicted or measured based on the compound’s structure .Scientific Research Applications
Biopharmaceutical Formulations
This compound is utilized in biopharmaceutical formulations due to its impact on the solubility of hydrophobic drugs and product stability. It is particularly beneficial in the lyophilization process, contributing to shorter reconstitution times and decreased processing times .
Protein Stability Research
In the realm of protein stability, tert-butyl alcohol , a related compound, has been investigated for its interactions with model proteins like lactate dehydrogenase and myoglobin. This research is crucial for understanding the stabilization mechanisms of proteins during freeze-drying and storage .
Organic Synthesis
The tert-butyl group is significant in chemical transformations. Its unique reactivity pattern is exploited in various organic syntheses, including the protection of functional groups during peptide synthesis .
Biosynthetic Pathways
The tert-butyl group’s role in nature is evident in biosynthetic pathways. Its presence in certain biological molecules can influence the pathway’s direction and efficiency, making it a subject of study in biochemistry .
Biodegradation Studies
Understanding the biodegradation of compounds containing the tert-butyl group, such as tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate , is essential for assessing environmental impact and designing eco-friendly synthetic routes .
Biocatalysis
The tert-butyl group’s unique properties are also being explored for potential applications in biocatalytic processes. This includes its use in enzyme-catalyzed reactions where its steric bulk can influence reaction outcomes .
Mechanism of Action
Target of Action
The tert-butyl group, a component of the compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, part of the compound, is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to be relevant in biosynthetic and biodegradation pathways .
Result of Action
Compounds with a tert-butyl group, like “tert-butyl (4r)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate”, are known for their unique reactivity pattern, which is highlighted by their characteristic applications in chemical transformations .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRJRMARSARGCB-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-alaninol](/img/structure/B6351220.png)



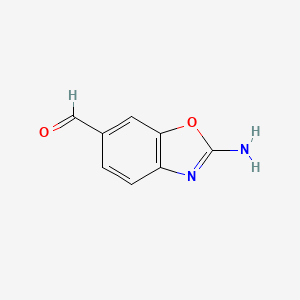
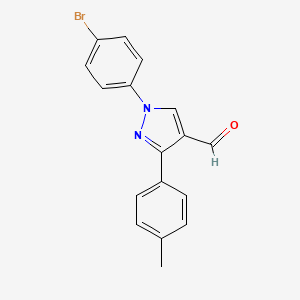

![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)
![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)
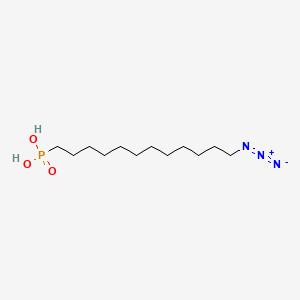
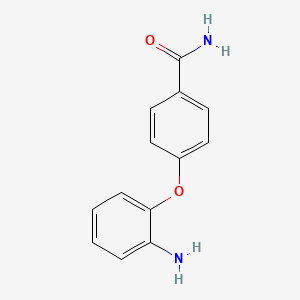
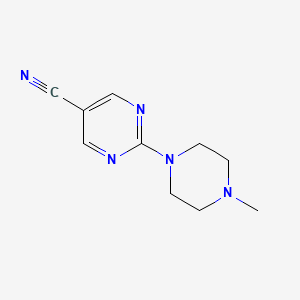
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)